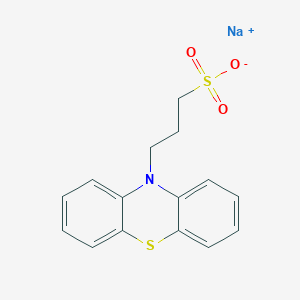











|
REACTION_CXSMILES
|
[H-].[Na+:2].[CH:3]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.[CH2:17]1[CH2:23][S:20](=[O:22])(=[O:21])[O:19][CH2:18]1>O1CCCC1>[CH:13]1[C:14]2[N:15]([CH2:18][CH2:17][CH2:23][S:20]([O-:22])(=[O:21])=[O:19])[C:16]3[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=3)[S:8][C:9]=2[CH:10]=[CH:11][CH:12]=1.[Na+:2] |f:0.1,5.6|
|


|
Name
|
|
|
Quantity
|
17.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1COS(=O)(=O)C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
sultone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is shaken, always under argon, for one hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
is first washed with petroleum ether (b.p. 40-60° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
suspended in 200 mL dry tetrahydrofuran, in a 2 L three-neck flask
|
|
Type
|
ADDITION
|
|
Details
|
is added under argon through a cannula
|
|
Type
|
WAIT
|
|
Details
|
for 30 minutes at 50° C
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the suspension has cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at 0° C. for thirty minutes
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for another thirty minutes
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3N(C12)CCCS(=O)(=O)[O-].[Na+]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |